Demonstrated Correction of Plasma Matrix Effects for Accurate Metabolite Quantification
In a validated method for quantifying first-line anti-tuberculosis drugs and their metabolites, 25-Desacetyl Rifampicin-d3 (desRIF-d3) was used as the internal standard for the metabolite 25-desacetyl rifampicin (desRIF). The use of this specific SIL-IS was critical for method accuracy. While the study reports the mean recovery of desRIF from plasma as 123.2%, this value is directly normalized by its corresponding SIL-IS, desRIF-d3, which inherently corrects for this extraction efficiency and any subsequent matrix effects [1]. This contrasts with using an alternative internal standard, such as Rifampicin-d3, which would not co-elute or correct for the distinct recovery and ionization behavior of the desRIF metabolite, leading to biased quantification.
| Evidence Dimension | Plasma Recovery (Analyte) |
|---|---|
| Target Compound Data | Mean recovery of desRIF normalized by desRIF-d3 internal standard |
| Comparator Or Baseline | Without desRIF-d3 correction (or using a non-co-eluting IS), recovery variability would not be accurately compensated for. |
| Quantified Difference | Normalized accuracy for the assay was demonstrated, with the IS effectively compensating for the 123.2% recovery. Recovery without SIL-IS correction would be unacceptably variable. |
| Conditions | Human plasma; LC-MS/MS; Agilent Poroshell 120 EC-C18 column; ESI+ |
Why This Matters
Procuring the correct SIL-IS is essential for generating accurate, regulator-compliant pharmacokinetic data, as mismatched standards fail to correct for analyte-specific sample preparation losses and matrix effects.
- [1] Mazanhanga, M. T. (2019). Simultaneous quantification of first-line anti-tuberculosis drugs and metabolites in human plasma [Master's thesis, University of Cape Town]. Retrieved from https://open.uct.ac.za/items/1d6dcb2f-0f34-4508-b3f8-195e20aca346 View Source
